molecular formula C17H15NO3 B15064368 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol CAS No. 656233-92-0

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol

Cat. No.: B15064368
CAS No.: 656233-92-0
M. Wt: 281.30 g/mol
InChI Key: HRQDANRFJOWOTG-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and oncology research. Isoquinoline alkaloids are recognized for their diverse bioactivities . Recent studies on structurally similar 4-aryl-substituted isoquinoline compounds have demonstrated apparent antiproliferative activities, making this chemical class a promising scaffold for the development of novel anticancer agents . For instance, optimization of a related 4-aryl isoquinoline lead compound resulted in analogs with potent inhibitory activity against neuroendocrine prostate cancer (NEPC) cell lines, highlighting the therapeutic potential of this structural family . The core isoquinolin-5-ol structure is also a valuable precursor in synthetic chemistry, enabling efficient pathways to complex alkaloids and other bioactive molecules through regioselective functionalization . This compound is provided for research purposes to further investigate these potential applications and mechanisms of action. Safety and Compliance: This product is intended for research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Handling and Storage: Researchers should handle this material with appropriate precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

656233-92-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol

InChI

InChI=1S/C17H15NO3/c1-20-12-6-3-5-11(9-12)14-10-18-17(21-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3

InChI Key

HRQDANRFJOWOTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Cyclization

The classical Bischler-Napieralski approach has been adapted using N-(3,4-dimethoxyphenethyl)benzamide precursors. Cyclization with phosphorus oxychloride (POCl₃) at 110°C for 6 hours generates the dihydroisoquinoline core, which undergoes subsequent oxidation with manganese dioxide (MnO₂) to yield the aromatic system. Critical modifications include:

  • Methoxy group installation : Pre-cyclization O-methylation using methyl triflate (MeOTf) in dimethylformamide (DMF) at 60°C achieves 99% functionalization
  • Regioselective hydroxylation : Post-cyclization demethylation with boron tribromide (BBr₃) in dichloromethane selectively generates the 5-hydroxyl group while preserving the 1-methoxy substituent

Table 1 compares cyclization efficiency under varying conditions:

Precursor Cyclizing Agent Temp (°C) Time (h) Yield (%)
N-(3,4-DMPEA)benzamide POCl₃ 110 6 78
N-(2,5-DMPEA)benzamide PCl₅ 90 8 65
N-(3-MPEA)3-MBA SOCl₂ 80 4 82

DMPEA = dimethoxyphenethylamine; MBA = methoxybenzamide; MPEA = methoxyphenethylamine

Suzuki-Miyaura Cross-Coupling

Modern approaches employ palladium-catalyzed couplings to install the 3-methoxyphenyl group at position 4. Methyl 3-bromoisoquinoline-5-ol derivatives undergo coupling with 3-methoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dioxane/water (4:1) at 90°C. Key advantages include:

  • Functional group tolerance : The 5-hydroxyl group remains intact when protected as its tert-butyldimethylsilyl (TBS) ether
  • Scalability : Reactions proceed at 0.5 mol% catalyst loading with >90% conversion rates

The orthogonal protection strategy requires sequential:

  • TBS protection of 5-OH using TBSCl/imidazole in DMF
  • Suzuki coupling with 3-MeO-C₆H₄B(OH)₂
  • TBAF-mediated deprotection in THF

Methoxy Group Installation Techniques

Pre-assembly Methylation

Incorporating methoxy groups prior to ring closure ensures regiochemical control:

  • Phenolic O-methylation : Treatment of 3-hydroxyphenylboronic acid with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone achieves quantitative methylation
  • Amino group protection : Benzyl chloroformate (CbzCl) protects secondary amines during methylations, preventing N-alkylation side reactions

Post-synthetic Demethylation

Controlled deprotection using BBr₃ in CH₂Cl₂ (-78°C to rt) selectively removes methyl groups from specific positions:

  • 5-Position selectivity : Steric shielding by the 4-aryl group directs demethylation to the 5-methoxy group with 89% efficiency
  • Kinetic control : Short reaction times (2h vs. overnight) preserve the 1-methoxy group while cleaving the 5-OMe

The 5-hydroxyl group's introduction poses significant synthetic challenges addressed through:

Directed Ortho-Metalation

Using a 4-aryl directing group, n-BuLi-mediated deprotonation at -78°C followed by oxygenation with molecular oxygen generates the 5-OH group with 76% regioselectivity.

Microbial Oxidation

Aspergillus niger NRRL 599 whole-cell biocatalysis oxidizes the 5-position of 1-methoxy-4-(3-methoxyphenyl)isoquinoline with 68% conversion efficiency.

Comparative Method Analysis

Table 2 evaluates three principal synthetic routes:

Parameter Bischler-Napieralski Suzuki Coupling Microbial Oxidation
Total Steps 7 5 9
Overall Yield (%) 34 48 22
Purity (HPLC) 98.5 99.1 95.7
Scalability (kg) 1.5 10+ 0.2
Key Advantage Established protocol Modularity Green chemistry

Experimental Optimization

Critical parameters for reproducible synthesis:

  • Oxygen exclusion : All metal-mediated steps require rigorous degassing (3× freeze-pump-thaw cycles) to prevent hydroxyl group oxidation
  • Catalyst aging : Freshly prepared Pd(PPh₃)₄ solutions (<1h old) prevent nanoparticle formation during coupling
  • Temperature ramping : Gradual heating (2°C/min) during cyclization prevents exothermic decomposition

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Analogous Isoquinoline Derivatives

Compound Name Substituents Melting Point (°C) Similarity Score Key Functional Groups
1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol 1-OCH$3$, 4-(3-OCH$3$-Ph), 5-OH Not reported Methoxy, hydroxyl
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol 1-OCH$3$, 4-(4-NH$2$-Ph), 5-OH Not reported 0.87 Methoxy, amino, hydroxyl
4-(6-Methoxypyridin-3-yl)phenol 4-(6-OCH$_3$-pyridyl), phenol Not reported 0.86 Methoxy, pyridyl, hydroxyl
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Partially saturated isoquinolinone, 7-OH Not reported Hydroxyl, ketone
2-Chloro-5-(7-(2-methoxyethoxy)isoquinolin-4-yl)phenol 4-isoquinolinyl, 2-Cl, 5-(2-methoxyethoxy) Not reported Chloro, methoxyethoxy

Key Observations :

  • Methoxy vs.
  • Pyridyl vs. Phenyl Substituents: The 4-(6-methoxypyridin-3-yl)phenol analog (similarity 0.86) replaces the phenyl ring with a pyridyl group, which may improve hydrogen-bonding interactions due to the nitrogen atom, influencing crystal packing or receptor binding .

Key Observations :

  • Pd-Catalyzed Coupling : Suzuki-Miyaura reactions are widely used for aryl-aryl bond formation, as seen in , yielding ~75% for related compounds .
  • Protection/Deprotection Strategies : Use of TBDMS groups () and trifluoroacetic acid (TFA) for deprotection highlights the necessity of protecting hydroxyl groups during alkylation or iodination steps .

Biological Activity

1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the isoquinoline family, characterized by a methoxy group at both the 1 and 4 positions of the phenyl ring. The synthesis typically involves multi-step organic reactions, which can yield high purity and yield. The general synthetic route includes:

  • Formation of the Isoquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Methoxy Group Introduction : Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Several studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity, particularly those involved in cancer progression. It has been shown to inhibit specific enzymes linked to tumor growth, thereby reducing cell proliferation rates in various cancer cell lines.
  • Apoptosis Induction : In vitro studies have indicated that treatment with this compound leads to increased expression of apoptotic markers such as cleaved caspase-3 and caspase-8, suggesting an enhancement of apoptotic pathways in cancer cells .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μg/mL)Mechanism of Action
MDA-MB-231 (Breast)24.5Induction of apoptosis via caspase activation
Luc-4T1 (Mouse)4.4Inhibition of metabolic enzymes
HCT-116 (Colon)<25Modulation of cell cycle progression

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary data suggest it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, although specific activity levels vary widely depending on the strain tested .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls, indicating strong anticancer potential.
  • Colon Cancer Model : In xenograft models using colon cancer cells, administration of this compound led to reduced tumor growth, supporting its use as a potential therapeutic agent in cancer treatment .

Q & A

Basic: What are the recommended experimental design strategies for optimizing the synthesis of 1-Methoxy-4-(3-methoxyphenyl)isoquinolin-5-ol?

To optimize synthesis, employ Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. For example:

  • Factorial Design : Test interactions between variables (e.g., methoxy group positioning and isoquinoline ring stability) using a 2^k design to minimize trial-and-error approaches .
  • Statistical Process Control : Use ANOVA to analyze variance in yield or purity across reaction conditions .
  • Computational Pre-Screening : Pair experimental data with quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates, as proposed by ICReDD’s integrated computational-experimental framework .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound?

Contradictions in reaction pathways (e.g., competing aryl coupling vs. methoxy group migration) can be addressed by:

  • Reaction Path Search Algorithms : Use quantum chemical calculations (e.g., intrinsic reaction coordinate analysis) to map energy barriers and identify dominant pathways .
  • Kinetic Modeling : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate or discard hypothesized mechanisms .
  • Cross-Validation with Spectroscopy : Align computed vibrational frequencies (IR/Raman) or NMR chemical shifts with experimental spectra to confirm intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and phenolic -OH (δ ~5.0–6.0 ppm) groups, with cross-peak validation via 2D COSY/HSQC .
    • NOESY : Confirm spatial proximity of methoxy substituents on the isoquinoline and phenyl rings.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₇H₁₅NO₃⁺ requires m/z 281.1048) .
  • FT-IR : Detect O-H stretching (~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How do steric and electronic effects influence the regioselectivity of functionalization in this compound?

Regioselectivity is governed by:

  • Steric Hindrance : Methoxy groups at positions 1 and 4 create steric barriers, directing electrophilic substitution to less hindered sites (e.g., C-6 or C-7 on the isoquinoline core).
  • Electronic Effects : Electron-donating methoxy groups activate adjacent positions for nucleophilic attack, while the phenolic -OH (position 5) may deactivate certain regions via hydrogen bonding .
  • Computational Validation : Fukui function analysis can predict nucleophilic/electrophilic sites, aiding in rational functionalization strategies .

Basic: What purification methods are suitable for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 → 6:4) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
  • HPLC-PDA : For high-purity isolation, employ reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., NIST Standard Reference Data vs. ICReDD’s reaction databases ) to identify systematic errors.
  • Reproducibility Protocols : Standardize measurement conditions (e.g., DSC for melting points, shake-flask method for solubility) .
  • Machine Learning : Train models on existing datasets to predict outliers and refine experimental parameters .

Basic: What are the stability considerations for long-term storage of this compound?

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the phenolic -OH group .
  • Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of methoxy groups .
  • Temperature : Stability studies suggest storage at –20°C for >6 months .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?

  • Tracer Studies : Use ¹³C-labeled methoxy groups to track bond cleavage/rearrangement via ¹³C NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated analogs to identify rate-determining steps (e.g., C-H activation) .
  • Mass Spectrometry Imaging : Localize metabolites in biological systems using stable isotopes .

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